molecular formula C23H26N4O4 B11132308 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B11132308
M. Wt: 422.5 g/mol
InChI Key: GGHMALCAYGVCQP-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a tetrahydropyran ring, and a pyridotriazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-methoxyphenyl tetrahydropyran and 4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl propanoic acid. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The pyridotriazinone moiety can be reduced to form dihydropyridotriazinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include phenol derivatives, dihydropyridotriazinone derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses a tetrahydropyran ring fused with a pyridotriazinone moiety, providing a unique scaffold for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C23H26N4O4/c1-30-18-7-5-17(6-8-18)23(11-14-31-15-12-23)16-24-21(28)10-9-19-22(29)27-13-3-2-4-20(27)26-25-19/h2-8,13H,9-12,14-16H2,1H3,(H,24,28)

InChI Key

GGHMALCAYGVCQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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